N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide
Description
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide is a complex organic compound that features a combination of imidazole, pyridine, and benzotriazole moieties These structural motifs are known for their significant roles in various chemical and biological processes
Properties
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-23-15-9-13(2-3-14(15)21-22-23)17(25)20-10-12-4-5-19-16(8-12)24-7-6-18-11-24/h2-9,11H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEMFLMMNFMKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NCC3=CC(=NC=C3)N4C=CN=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling with a benzotriazole derivative.
Imidazole Synthesis: Imidazoles can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Pyridine Synthesis: Pyridines are often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Coupling Reaction: The final step involves the coupling of the imidazole and pyridine intermediates with a benzotriazole derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of reduced imidazole or pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole and pyridine rings can coordinate with metal ions, making the compound useful in catalysis. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.
Pyridine Derivatives: Nicotinamide and pyridoxine are examples of biologically active pyridine derivatives.
Benzotriazole Derivatives: Compounds like 1H-benzotriazole and its derivatives are used in corrosion inhibitors and UV stabilizers.
Uniqueness
This structural complexity allows it to interact with various molecular targets, making it a versatile compound in both research and industrial applications .
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